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Cat. No.: B080435

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical
aspects governing the crystallization of a-lactose monohydrate from aqueous solutions. The
information is intended to guide researchers in designing and executing crystallization
experiments to achieve desired crystal attributes, such as size, shape, and purity, which are
critical for applications in the pharmaceutical and food industries.

Introduction

Lactose, a disaccharide composed of galactose and glucose, is a major component of milk. In
agueous solutions, lactose exists as two anomers, a-lactose and B-lactose, which are in
equilibrium.[1][2] The crystallization of lactose from aqueous solutions below 93.5°C primarily
yields a-lactose monohydrate (a-LM), the most stable and commercially significant form.[3] The
crystallization process is a complex interplay of several factors, including supersaturation,
temperature, pH, and the presence of impurities, all of which influence the nucleation and
growth of crystals.[4] A thorough understanding and control of these parameters are essential
for producing a-LM crystals with consistent and desirable properties.

Key Physicochemical Properties
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A foundational understanding of the physicochemical properties of lactose is crucial for
controlling its crystallization.

Property Value Reference
Molecular Formula C12H22011-H20 [5]

Molar Mass 360.31 g/mol [5]1[6]
Melting Point 219 °C [61[7]
Density 1.53 g/cm3 [61[7]

Water Solubility Soluble [6][71[8]
Crystal System Monoclinic

) Tomahawk-shaped, pyramidal,
Typical Morphology ] ] [9][10]
prismatic

Factors Influencing Crystallization

The crystallization of a-lactose monohydrate is a multifaceted process influenced by several
critical parameters that dictate the final crystal size distribution, morphology, and yield.

Supersaturation

Supersaturation is the primary driving force for both nucleation and crystal growth.[4] It can be
achieved by concentrating the lactose solution (e.g., through evaporation) or by reducing the
temperature, thereby lowering the solubility of lactose. The level of supersaturation significantly
impacts the crystallization kinetics; higher supersaturation levels generally lead to faster
nucleation rates and can result in smaller crystals.[4] However, excessively high
supersaturation can lead to the formation of amorphous lactose or less stable crystal forms.[11]

Temperature

Temperature plays a dual role in lactose crystallization. Firstly, the solubility of lactose is highly
dependent on temperature, increasing as the temperature rises.[8] This relationship is
fundamental to cooling crystallization processes. Secondly, temperature affects the kinetics of
both mutarotation (the interconversion between a- and 3-lactose) and crystal growth.[12][13]
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Lower temperatures slow down both processes, which can be manipulated to control crystal
size and morphology.[12]

Mutarotation

In aqueous solution, a-lactose and [3-lactose exist in a dynamic equilibrium.[1] During the
crystallization of a-lactose monohydrate, the concentration of the a-anomer in the solution is
depleted. The rate at which B-lactose converts to a-lactose (mutarotation) to re-establish
equilibrium can become a rate-limiting step in the overall crystallization process.[2][13] The rate
of mutarotation is influenced by temperature, pH, and the presence of other solutes.[14]

Impurities

The presence of impurities, such as whey proteins, salts, and other sugars, can significantly
affect lactose crystallization. Impurities can inhibit crystal growth by adsorbing onto the crystal
surfaces, leading to changes in crystal habit and a reduction in the overall growth rate.[11]
Some impurities may also influence the nucleation process.

Quantitative Data Summary
Solubility of a-Lactose Monohydrate in Water

The solubility of a-lactose monohydrate in water increases with temperature. Precise control
over temperature is therefore a key factor in managing supersaturation during cooling
crystallization.

Temperature (°C) Solubility (g / 100g water)
10 15.3
20 19.5
30 24.8
40 315
50 40.1
60 50.4
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Note: Data compiled and interpolated from various sources.

Influence of Solvents on Crystal Growth Rate

The addition of organic solvents can alter the solubility of lactose and influence its crystal
growth rate. This is the principle behind antisolvent crystallization.

Solvent (10% vlv in water) Effect on Growth Rate Reference
Methanol Increased 9]
Ethanol Increased [9]
Acetone Increased [9]
Propanol Inhibited 9]
Glycerine Inhibited [9]

Experimental Protocols
Protocol for Cooling Crystallization of a-Lactose
Monohydrate

This protocol describes a typical laboratory-scale cooling crystallization process.

Materials and Equipment:

o-Lactose monohydrate powder

Distilled or deionized water

Jacketed glass crystallizer with overhead stirrer

Temperature-controlled circulating water bath

Filtration apparatus (e.g., Buchner funnel, filter paper)

Drying oven
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e Analytical balance
Procedure:

e Solution Preparation: Prepare a lactose solution of a desired concentration (e.g., 50% w/w)
by dissolving a-lactose monohydrate in water at an elevated temperature (e.g., 80°C) with
constant stirring until all solids are dissolved.[15]

e Cooling Profile: Cool the solution according to a predefined cooling profile. A common
approach is a rapid initial cooling phase followed by a slower, controlled cooling rate. For
example, cool from 80°C to 60°C at 0.5°C/min, and then from 60°C to 20°C at a slower rate
(e.g., 0.04-0.08°C/min).[15]

e Seeding (Optional but Recommended): To control nucleation and achieve a more uniform
crystal size distribution, introduce seed crystals of a-lactose monohydrate when the solution
reaches a specific level of supersaturation.

o Crystallization: Continue stirring at a constant rate throughout the cooling process to ensure
good mass transfer and prevent crystal settling.

o Crystal Harvesting: Once the final temperature is reached and crystallization is complete,
separate the crystals from the mother liquor by filtration.

o Washing: Wash the collected crystals with a small amount of cold water to remove any
residual mother liquor.[15]

e Drying: Dry the crystals in an oven at a moderate temperature (e.g., 50°C) until a constant
weight is achieved.

o Characterization: Analyze the dried crystals for yield, size distribution, morphology (e.g.,
using microscopy), and polymorphic form (e.g., using X-ray diffraction).

Protocol for Antisolvent Crystallization of a-Lactose
Monohydrate

This protocol outlines the use of an antisolvent to induce crystallization.
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Materials and Equipment:

o-Lactose monohydrate powder

Distilled or deionized water

Antisolvent (e.g., acetone, ethanol)

Crystallizer with controlled addition capabilities (e.g., syringe pump)
Stirring mechanism

Filtration and drying equipment as in 5.1

Procedure:

Solution Preparation: Prepare a near-saturated aqueous solution of lactose at room
temperature.

Antisolvent Addition: While stirring the lactose solution, add the antisolvent at a controlled
rate. The addition of the antisolvent will reduce the solubility of lactose, leading to
supersaturation and subsequent nucleation. Pure a-lactose monohydrate can be crystallized
using acetone as the antisolvent with mass flow ratios near 1:1.[16]

Equilibration: After the addition of the antisolvent is complete, continue to stir the suspension
for a period to allow for crystal growth and to ensure the system reaches equilibrium.

Crystal Harvesting, Washing, and Drying: Follow steps 5-7 from the cooling crystallization
protocol.

Characterization: Analyze the final product as described in step 8 of the cooling
crystallization protocol.

Visualizations
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Caption: Experimental workflow for cooling crystallization of a-lactose monohydrate.
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Caption: Key factors influencing the crystallization of a-lactose monohydrate.
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Caption: Relationship between supersaturation and crystallization outcomes.

Characterization Techniques

A variety of analytical techniques can be employed to characterize the crystalline product.

Technique Purpose Reference
) ) To identify the crystalline form
X-Ray Powder Diffraction )
(polymorph) and determine the  [5][17]
(XRPD) o
degree of crystallinity.
To determine melting point,
Differential Scanning and to detect polymorphic (17]0]
Calorimetry (DSC) transitions and the presence of
amorphous content.
To quantify the water content,
Thermogravimetric Analysis particularly the water of (78]
(TGA) hydration in the monohydrate
form.
Fourier-Transform Infrared To identify the polymorphic
(FTIR) and Near-Infrared (FT- form and quantify mixtures of [18]
NIR) Spectroscopy different forms.
) ) To visualize the morphology
Scanning Electron Microscopy o
and surface characteristics of
(SEM)
the crystals.
To measure the particle size
Laser Diffraction distribution of the crystal [17]
population.
) To monitor the mutarotation of
Polarimetry [18]

lactose in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystallization of a-Lactose Monohydrate from Aqueous
Solutions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080435#crystallization-of-alpha-lactose-
monohydrate-from-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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